(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Description
The compound comprises two distinct entities:
- Part 1: (2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, a modified hexanoic acid derivative featuring an azido (-N₃) group at position 6 and a tert-butoxycarbonyl (Boc)-protected amino group at position 2. This structure is optimized for applications in peptide synthesis and bioorthogonal chemistry due to its reactive azide functionality .
The combination of these components suggests utility in drug discovery, polymer chemistry, or as intermediates in complex syntheses.
Properties
IUPAC Name |
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H20N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h11-13H,1-10H2;8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t;8-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOKRXJIVIFRMG-WDBKTSHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced with other functional groups.
Reduction Reactions: The azido group can be reduced to an amino group using triphenylphosphine and water.
Common Reagents and Conditions
Triphenylphosphine: Used for the reduction of the azido group to an amino group.
Methanol: Common solvent used in the reactions involving this compound.
Major Products Formed
The major products formed from these reactions include amino derivatives of the original compound, which can be further utilized in various chemical processes .
Scientific Research Applications
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in “click chemistry” for the synthesis of complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine involves the selective conversion of the azido group into an amino group. This conversion is facilitated by triphenylphosphine in the presence of water, leading to the formation of a stable amino derivative . The molecular targets and pathways involved in this process are primarily related to the reactivity of the azido group and its interactions with other chemical species.
Comparison with Similar Compounds
Structural Analogues of (2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic Acid
Key Observations :
Structural Analogues of N-cyclohexylcyclohexanamine
Key Observations :
Physicochemical and Stability Comparisons
Notes:
Biological Activity
The compound (2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid; N-cyclohexylcyclohexanamine , also known as N-Boc-6-azido-L-norleucine cyclohexylammonium salt , is a significant chemical in the realm of peptide synthesis and bioconjugation. Its unique structural features, including an azide group and a Boc protecting group, contribute to its versatility in biological applications.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHNO
- CAS Number : 1217451-48-3
- Molar Mass : 421.63 g/mol
The presence of the azide group allows for click chemistry applications, facilitating the conjugation of bioactive molecules, while the Boc group enables selective modifications necessary for peptide synthesis.
The biological activity of (2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can be attributed to several mechanisms:
- Peptide Synthesis : It serves as a building block for synthesizing peptides that may exhibit therapeutic properties.
- Bioconjugation : The azide functionality allows for efficient conjugation with various biomolecules, enhancing the specificity and efficacy of therapeutic agents.
- Protein Interaction Studies : The compound can be utilized to study protein-protein interactions, providing insights into cellular mechanisms and potential drug targets.
Case Studies and Research Findings
Research has demonstrated various applications of this compound in biological contexts:
-
Therapeutic Development : Studies have shown that peptides incorporating (2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can lead to the development of novel therapeutic agents targeting specific diseases.
- For instance, research on modified peptides has indicated enhanced binding affinity to receptors involved in cancer progression.
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Bioorthogonal Chemistry : The azide group enables bioorthogonal reactions, which are critical in labeling biomolecules within living systems without interfering with native biochemical processes.
- A notable study highlighted the use of this compound in tagging antibodies for targeted drug delivery systems.
- In Vitro Studies : In vitro assays have demonstrated that peptides synthesized with this compound exhibit varying degrees of biological activity, including antimicrobial properties and modulation of cellular signaling pathways.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (2S)-6-Azidohexanoic Acid | 79598-53-1 | Contains an azide group; used in click chemistry |
| N-epsilon-Boc-D-Lysine | 31202-69-4 | Amino acid derivative with protective groups |
| Boc-Lys(N3)-OH | 846549-33-5 | Similar structure; contains an azide group |
Q & A
Basic: What are the optimal synthetic routes for (2S)-6-azido-2-[(tert-butoxycarbonyl)amino]hexanoic acid, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis of this compound typically involves multi-step protection-deprotection strategies. A Boc (tert-butoxycarbonyl) group is introduced to protect the amino group, followed by azide functionalization. Key steps include:
- Amino Protection : Use Boc-anhydride in basic conditions (e.g., NaHCO₃) to protect the α-amino group .
- Azide Introduction : Employ nucleophilic substitution with NaN₃ or Staudinger reactions, optimizing temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions .
- Purification : Chromatography (HPLC) or recrystallization ensures purity (>98%), with yields influenced by catalyst choice (e.g., EDCI for coupling) and reaction time .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of N-cyclohexylcyclohexanamine?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclohexyl protons (δ 1.0–2.5 ppm) and confirm stereochemistry. Compare shifts to databases for cyclohexylamine derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₂₃N, MW 181.3 g/mol) and detects impurities .
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) assesses purity, using UV detection at 210–220 nm for amine groups .
Advanced: How can researchers resolve contradictions in reported synthetic yields for azido-functionalized hexanoic acid derivatives?
Methodological Answer:
Discrepancies often arise from:
- Reagent Ratios : Excess NaN₃ may improve azidation but risk explosion; stoichiometric optimization is critical .
- Solvent Effects : Polar aprotic solvents (DMF) enhance azide stability, while THF may reduce byproducts .
- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of the azido group .
Validation : Use DOE (Design of Experiments) to test variables systematically, and validate via kinetic studies (e.g., monitoring reaction progress via FT-IR) .
Advanced: What experimental design considerations are critical for studying the bioactivity of N-cyclohexylcyclohexanamine derivatives in cellular assays?
Methodological Answer:
- Cell Permeability : Assess logP (via computational modeling) to predict membrane penetration. Derivatives with logP >3 may require formulation aids (e.g., cyclodextrins) .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to evaluate degradation rates. Use LC-MS/MS to quantify parent compound and metabolites .
- Dose-Response : Conduct MTT assays across a concentration gradient (1–100 µM) with positive/negative controls (e.g., cycloheximide for cytotoxicity) .
Advanced: How does solvent polarity influence the stability of the azido group during storage and reaction?
Methodological Answer:
- Storage : Azides are hygroscopic; store in anhydrous DMSO or DMF under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Reaction Stability : In aqueous conditions (pH 7–9), azides decompose via Staudinger reactions. Use aprotic solvents (e.g., DCM) for coupling reactions .
Monitoring : Track azide integrity via Raman spectroscopy (characteristic peak at ~2100 cm⁻¹ for N₃ stretch) during long-term storage .
Basic: What are the key applications of (2S)-6-azido-hexanoic acid derivatives in bioconjugation studies?
Methodological Answer:
- Click Chemistry : Azide-alkyne cycloaddition (CuAAC) enables peptide-drug conjugates. Optimize Cu(I) catalyst (e.g., TBTA ligand) for regioselectivity .
- Fluorescent Probes : Couple with coumarin derivatives (e.g., 7-azido-4-methylcoumarin) for cellular imaging. Validate labeling efficiency via fluorescence quenching assays .
Advanced: How can computational modeling aid in predicting the reactivity of N-cyclohexylcyclohexanamine in catalytic systems?
Methodological Answer:
- DFT Calculations : Simulate transition states for amine participation in catalysis (e.g., Buchwald-Hartwig couplings). Optimize geometries using Gaussian09 with B3LYP/6-31G* basis set .
- Molecular Dynamics (MD) : Predict solvent interactions (e.g., cyclohexane vs. ethanol) to guide solvent selection for homogeneous catalysis .
Basic: What safety protocols are essential for handling azido-containing compounds?
Methodological Answer:
- Explosion Risk : Avoid grinding or heating azides >100°C. Use blast shields and remote handling tools .
- Toxicity : Conduct ALL work in fume hoods with PPE (nitrile gloves, lab coat). Monitor air quality for HN₃ gas using colorimetric detectors .
Advanced: How do steric effects influence the regioselectivity of reactions involving N-cyclohexylcyclohexanamine?
Methodological Answer:
- Steric Maps : Generate using software like MOE to visualize hindered sites. Bulky cyclohexyl groups direct electrophiles to less hindered positions .
- Catalyst Design : Use bulky ligands (e.g., XPhos) in cross-couplings to enhance selectivity. Compare yields with/without ligands via GC-MS .
Basic: What are the best practices for long-term storage of azido-carboxylic acids to prevent degradation?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
